molecular formula C10H10F2O3 B14145960 2,3-Difluoro-4-propoxybenzoic acid CAS No. 331245-89-7

2,3-Difluoro-4-propoxybenzoic acid

Katalognummer: B14145960
CAS-Nummer: 331245-89-7
Molekulargewicht: 216.18 g/mol
InChI-Schlüssel: YGMKCOGPRFCKCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Difluoro-4-propoxybenzoic acid: is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . This compound is characterized by the presence of two fluorine atoms and a propoxy group attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,3-difluorobenzoic acid with propyl alcohol in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of 2,3-Difluoro-4-propoxybenzoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Difluoro-4-propoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 2,3-Difluoro-4-propoxybenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Wirkmechanismus

The mechanism of action of 2,3-Difluoro-4-propoxybenzoic acid involves its interaction with specific molecular targets, depending on its application. In chemical reactions, the fluorine atoms and the propoxy group influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes or receptors, affecting their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: 2,3-Difluoro-4-propoxybenzoic acid is unique due to the presence of both fluorine atoms and a propoxy group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

331245-89-7

Molekularformel

C10H10F2O3

Molekulargewicht

216.18 g/mol

IUPAC-Name

2,3-difluoro-4-propoxybenzoic acid

InChI

InChI=1S/C10H10F2O3/c1-2-5-15-7-4-3-6(10(13)14)8(11)9(7)12/h3-4H,2,5H2,1H3,(H,13,14)

InChI-Schlüssel

YGMKCOGPRFCKCN-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=C(C(=C(C=C1)C(=O)O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.